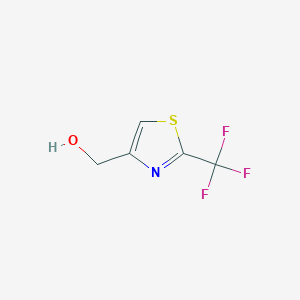

(2-(Trifluoromethyl)thiazol-4-yl)methanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NOS/c6-5(7,8)4-9-3(1-10)2-11-4/h2,10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTOSARTLLCFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602209 | |

| Record name | [2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133046-47-6 | |

| Record name | 2-(Trifluoromethyl)-4-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133046-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(trifluoromethyl)-1,3-thiazol-4-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 2 Trifluoromethyl Thiazol 4 Yl Methanol

Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the C4 position of the thiazole (B1198619) ring is a primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions include oxidation to aldehydes and carboxylic acids, formation of ethers and esters, halogenation, and subsequent nucleophilic substitution reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The controlled oxidation of the primary alcohol in (2-(Trifluoromethyl)thiazol-4-yl)methanol can yield either the corresponding aldehyde, 2-(trifluoromethyl)thiazole-4-carbaldehyde, or the carboxylic acid, 2-(trifluoromethyl)thiazole-4-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are commonly employed for the selective oxidation of primary alcohols to aldehydes. libretexts.org This reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent over-oxidation to the carboxylic acid. researchgate.net While specific examples for the oxidation of this compound to its aldehyde are not extensively documented in readily available literature, the use of manganese dioxide (MnO2) is another effective method for the oxidation of allylic and benzylic-type alcohols, including hydroxymethylthiazoles, to their corresponding aldehydes. nih.govnih.gov

For the synthesis of 2-(trifluoromethyl)thiazole-4-carboxylic acid, stronger oxidizing conditions are required. A common method for oxidizing hydroxymethylthiazoles to their corresponding carboxylic acids involves treatment with a mixture of nitric acid and sulfuric acid. google.com This method has been successfully applied to the synthesis of thiazole-4-carboxylic acid from 4-chloromethylthiazole, which proceeds via an in-situ formation of the 4-hydroxymethylthiazole (B1350391) intermediate. google.com

Table 1: Oxidation Reactions of Thiazol-4-yl Methanol (B129727) Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| 4-Hydroxymethylthiazole | Nitric Acid, Sulfuric Acid | Thiazole-4-carboxylic acid | google.com |

| Thiazoline derivatives | Manganese Dioxide (MnO2) | Thiazole derivatives (aldehydes/ketones) | nih.govnih.gov |

| Primary Alcohols | Pyridinium Chlorochromate (PCC) | Aldehydes | libretexts.org |

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification reactions to produce a variety of derivatives.

Etherification is commonly achieved through the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.com The alkoxide of this compound can be generated using a strong base such as sodium hydride (NaH). The resulting alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the corresponding ether.

Esterification can be accomplished by reacting the alcohol with a carboxylic acid or, more commonly, with a more reactive carboxylic acid derivative such as an acid chloride or an acid anhydride (B1165640). medcraveonline.com The use of an acid anhydride, often in the presence of a base like pyridine (B92270) or a catalyst such as 4-(dimethylamino)pyridine (DMAP), is a highly effective method for the synthesis of esters. masterorganicchemistry.comorganic-chemistry.org For instance, the reaction of this compound with acetic anhydride would yield (2-(trifluoromethyl)thiazol-4-yl)methyl acetate. The reaction is typically fast and often exothermic. cetjournal.it

Table 2: Etherification and Esterification of Alcohols

| Reaction Type | Reagent 1 | Reagent 2 | Product Type | General Catalyst/Base | Reference |

| Williamson Ether Synthesis | Alcohol | Alkyl Halide | Ether | Strong Base (e.g., NaH) | wikipedia.org |

| Esterification | Alcohol | Acid Anhydride | Ester | Pyridine or DMAP | masterorganicchemistry.comorganic-chemistry.org |

| Esterification | Alcohol | Acetic Anhydride | Acetate Ester | Sulfuric Acid (catalyst) | cetjournal.it |

Halogenation of the Hydroxymethyl Group

The conversion of the hydroxymethyl group to a halomethyl group is a crucial step for further functionalization, particularly for nucleophilic substitution reactions. Standard halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.

A high-yielding protocol for the synthesis of the analogous 4-(bromomethyl)-2-(trifluoromethyl)thiazole (B6332571) involves the use of carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3) in dichloromethane at room temperature. This reaction proceeds via the in-situ generation of a phosphine-bromine complex, which facilitates the nucleophilic displacement of the hydroxyl group.

Nucleophilic Substitution Reactions involving the Modified Hydroxymethyl Moiety

Once converted to a 4-(halomethyl)-2-(trifluoromethyl)thiazole, the methylene (B1212753) group becomes highly susceptible to nucleophilic attack. The electron-withdrawing nature of both the thiazole ring and the trifluoromethyl group enhances the electrophilicity of the benzylic-like carbon, facilitating SN2 reactions.

A wide range of nucleophiles can be used to displace the halide, leading to a diverse array of derivatives. For example, reaction with alkoxides, such as sodium methoxide, yields the corresponding methyl ether. sciepub.com Amines, such as piperidine, can be used to introduce amino-functionalized side chains. mdpi.com Thiolates are also effective nucleophiles for this transformation.

Table 3: Nucleophilic Substitution on Halomethylthiazole Derivatives

| Electrophile | Nucleophile | Product | Reference |

| 4-Chloromethylthiazole derivatives | Thiophenols | 4-(Arylthiomethyl)thiazole derivatives | asianpubs.org |

| 2-Chlorothiazole derivatives | Sodium Methoxide | 2-Methoxythiazole derivatives | sciepub.com |

| 4-(Chloromethyl)thiazole | Primary/Secondary Amines | 4-(Aminomethyl)thiazole derivatives | asianpubs.org |

Reactions Involving the Thiazole Ring System

The thiazole ring itself can participate in chemical reactions, most notably electrophilic aromatic substitution. The regioselectivity of this reaction is heavily influenced by the electronic nature of the substituents on the ring.

Electrophilic Aromatic Substitution on the Thiazole Core

The thiazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. However, the presence of the strongly electron-withdrawing trifluoromethyl group at the C2 position significantly deactivates the ring towards electrophilic attack. nih.gov

Theoretical calculations and experimental evidence from related systems indicate that the C5 position is the most electron-rich and, therefore, the most likely site for electrophilic substitution on the thiazole ring. google.comresearchgate.netpharmaguideline.com The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack, while the C4 position is relatively neutral. pharmaguideline.com

For thiazoles bearing an electron-withdrawing group at the C2 position, electrophilic substitution, such as bromination, is often difficult and may require harsh reaction conditions. nih.gov When substitution does occur, it is highly regioselective for the C5 position. For example, 2-methylthiazole (B1294427) undergoes bromination with difficulty to yield 2-methyl-5-bromothiazole. nih.gov Similarly, enzymatic bromination of 4-substituted-2-aminothiazoles occurs exclusively at the C5 position. nih.gov Therefore, it can be inferred that any successful electrophilic substitution on this compound would also occur at the C5 position.

Table 4: Regioselectivity of Electrophilic Substitution on Substituted Thiazoles

| Thiazole Derivative | Electrophilic Reaction | Position of Substitution | Reference |

| 2-Methylthiazole | Bromination | C5 | nih.gov |

| 2-Aminothiazole (B372263) | Halogenation | C5 | nih.gov |

| 4-Substituted-2-aminothiazoles | Enzymatic Bromination | C5 | nih.gov |

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at Thiazole Positions

The functionalization of heteroaromatic rings like thiazole is a cornerstone of medicinal chemistry and materials science. For this compound, the thiazole ring presents positions that are amenable to metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The primary positions for such reactions would be the C4 and C5 positions of the thiazole ring, assuming a suitable leaving group (e.g., a halide) is present.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. For a halogenated derivative of this compound, a Suzuki coupling could introduce new aryl, heteroaryl, or alkyl groups. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. The electron-deficient nature of the trifluoromethylated thiazole ring can enhance the oxidative addition step, often facilitating the coupling process.

Sonogashira Coupling: The Sonogashira reaction is a powerful tool for creating carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.orgyoutube.com For a halo-substituted this compound, this reaction would enable the introduction of alkynyl moieties, which are valuable precursors for further synthetic transformations. The reaction conditions are generally mild, which is advantageous for complex molecules. wikipedia.org The reactivity of the halide typically follows the order I > Br > Cl. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene, catalyzed by a palladium catalyst. ustc.edu.cnlibretexts.org This reaction provides a direct method for vinylation of the thiazole ring. The regioselectivity of the addition to the alkene is primarily governed by steric factors, with the aryl group typically adding to the less substituted carbon of the double bond. mdpi.com While traditional Heck reactions couple aryl halides, oxidative versions can utilize organoboron compounds. nih.gov The presence of the trifluoromethyl group can influence the reaction's efficiency. beilstein-journals.org

| Reaction | Coupling Partner | Typical Catalysts | Bond Formed | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Pd(0)/Pd(II) complexes (e.g., Pd(PPh₃)₄) | C(sp²)–C(sp²), C(sp²)–C(sp³) | Tolerant of many functional groups; wide availability of boronic acids. |

| Sonogashira | Terminal alkyne | Pd(0) complex and Cu(I) salt (e.g., CuI) | C(sp²)–C(sp) | Mild reaction conditions; creates valuable alkynyl products. wikipedia.orgorganic-chemistry.org |

| Heck | Alkene | Pd(0)/Pd(II) complexes (e.g., Pd(OAc)₂) | C(sp²)–C(sp²) (vinyl) | Direct method for vinylation; regioselectivity is sterically controlled. libretexts.orgmdpi.com |

Ring-Opening and Ring-Closing Metathesis in Thiazole Chemistry

Olefin metathesis has emerged as a powerful synthetic strategy for the formation of carbon-carbon double bonds. Its applications in heterocyclic chemistry, including thiazoles, offer unique pathways for constructing complex molecular architectures.

Ring-Closing Metathesis (RCM): RCM is an intramolecular reaction that forms cyclic alkenes from diene precursors. wikipedia.orgorganic-chemistry.org To apply RCM to the this compound framework, the molecule would first need to be elaborated with two terminal alkene chains. For instance, the hydroxyl group could be etherified with an alkenyl chain, and a second alkenyl group could be attached at the C5 position (via a prior coupling reaction). The subsequent RCM reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs' catalysts, would then form a new ring fused to or tethered to the thiazole core. nih.gov The reaction is driven by the formation of volatile ethylene (B1197577) gas. wikipedia.org The functional group tolerance of modern metathesis catalysts makes this a viable strategy for complex substrates. organic-chemistry.org However, the use of fluorinated substrates in RCM can be challenging and may require specific reaction conditions. academie-sciences.fr

Ring-Opening Metathesis Polymerization (ROMP): ROMP is a chain-growth polymerization process that utilizes strained cyclic olefins as monomers. wikipedia.orgyoutube.com While this compound itself is not a direct monomer for ROMP, it could be incorporated into a strained cyclic olefin monomer, such as a norbornene derivative. Polymerization of such a monomer using a ruthenium or tungsten catalyst would yield a polymer with the this compound moiety appended to each repeating unit. nih.gov This method is highly effective for creating functional polymers with well-defined properties. nih.gov

| Reaction | Description | Typical Catalysts | Potential Application |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. wikipedia.org | Grubbs' Catalysts (I, II, III), Hoveyda-Grubbs' Catalysts | Synthesis of novel fused or bridged heterocyclic systems containing the trifluoromethylthiazole core. |

| Ring-Opening Metathesis Polymerization (ROMP) | Polymerization of strained cyclic olefins. wikipedia.org | Grubbs' Catalysts, Schrock Catalysts (W, Mo-based) | Creation of functional polymers where the thiazole moiety is part of the side chain. |

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (CF₃) group is a unique substituent that profoundly influences the chemical properties of a molecule due to its distinct electronic characteristics. mdpi.comnih.gov

Electronic Effects on the Thiazole Ring and Adjacent Functional Groups

The CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its effect is primarily inductive (-I effect), stemming from the high electronegativity of the three fluorine atoms.

Thiazole Ring Activation/Deactivation: When attached to the C2 position of the thiazole ring, the CF₃ group strongly withdraws electron density from the entire heterocyclic system. This makes the thiazole ring significantly more electron-deficient. This deactivation has several consequences:

It decreases the ring's susceptibility to electrophilic aromatic substitution.

It increases the ring's susceptibility to nucleophilic aromatic substitution (SₙAr), should a suitable leaving group be present at another position on the ring.

It increases the acidity of the C-H protons on the thiazole ring, particularly at the C5 position, making deprotonation and subsequent functionalization more feasible.

Adjacent Functional Groups: The strong inductive pull of the CF₃ group also affects the reactivity of the adjacent hydroxymethyl group at the C4 position. nih.gov

Acidity of the Hydroxyl Proton: The electron-withdrawing effect will increase the acidity of the alcohol's proton, making it a better hydrogen bond donor. researchgate.net

Reactivity of the Methylene Group: The C-O bond of the alcohol may be strengthened, while the electrophilicity of the adjacent carbon atom is influenced. This can alter the rates and pathways of reactions involving the alcohol, such as oxidation or substitution.

Impact on Reaction Selectivity and Rate

The potent electronic effects of the trifluoromethyl group can significantly alter the rates and selectivity of chemical reactions. nih.gov

Reaction Rate: The impact on reaction rate is highly dependent on the reaction mechanism.

Rate Acceleration: For reactions where the rate-determining step is facilitated by a decrease in electron density at the reaction center, the CF₃ group is accelerating. For example, in nucleophilic attack on the thiazole ring, the rate would be enhanced. Theoretical studies on other systems have shown that the CF₃ group can accelerate reactions like [3+2] cycloadditions. nih.gov

Rate Deceleration: Conversely, for reactions that involve the formation of a positive charge on the thiazole ring during the rate-determining step (e.g., some electrophilic substitutions), the CF₃ group will be strongly deactivating and will slow the reaction down. In some cases, the CF₃ group has been observed to slow specific steps, such as substitution, even while enhancing the electrophilicity of an adjacent site. nih.gov

Reaction Selectivity: The CF₃ group can exert significant control over the regioselectivity and stereoselectivity of reactions.

Regioselectivity: In reactions involving multiple potential sites on the thiazole ring, the CF₃ group can direct incoming reagents. For instance, in a deprotonation/metalation reaction, it would strongly favor the C5 position due to the increased acidity of that proton. In cycloaddition reactions, the CF₃ group has been shown to influence regioselectivity, although other functional groups may have a stronger directing effect. nih.govresearchgate.net

Stereoselectivity: The steric bulk of the CF₃ group, although relatively compact, combined with its powerful electronic influence, can create a biased environment that favors the formation of one stereoisomer over another in reactions that generate new chiral centers. nih.gov

| Property | Effect | Consequence for this compound |

|---|---|---|

| Electronic Nature | Strongly electron-withdrawing (inductive effect). nih.govmdpi.com | Makes the thiazole ring electron-deficient; increases acidity of ring C-H and alcohol O-H protons. |

| Reaction Rate | Can accelerate or decelerate reactions depending on the mechanism. | Likely accelerates nucleophilic attacks; likely decelerates electrophilic attacks on the ring. nih.govnih.gov |

| Selectivity | Influences both regioselectivity and stereoselectivity. | Can direct incoming reagents to specific positions (e.g., C5) and may favor the formation of a specific stereoisomer. nih.govresearchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For (2-(Trifluoromethyl)thiazol-4-yl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of the molecular framework.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In this compound, there are three distinct proton environments: the thiazole (B1198619) ring proton (H5), the methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH), and the hydroxyl proton (-OH).

The thiazole proton (H5) is expected to appear as a singlet in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. Its specific chemical shift is influenced by the electron-withdrawing nature of both the adjacent sulfur atom and the trifluoromethyl group at the C2 position.

The methylene protons (-CH₂) attached to the C4 position of the thiazole ring and the hydroxyl group are diastereotopic. They would typically appear as a singlet or a doublet if coupled to the hydroxyl proton. The chemical shift for these protons is generally observed in the range of 4.5 to 5.0 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature. It can be identified by its disappearance upon D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiazole-H5 | ~7.5 | Singlet |

| -CH₂- | ~4.8 | Singlet (or Doublet) |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. The spectrum for this compound will show five distinct signals corresponding to each unique carbon atom.

The carbon atom of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a characteristic chemical shift in the range of 120-130 ppm. The C2 and C4 carbons of the thiazole ring are quaternary and their signals will be influenced by the attached substituents. The C2 carbon, bonded to the electron-withdrawing CF₃ group and nitrogen, will be significantly downfield. The C5 carbon, bonded to a hydrogen, will be found further upfield. The methylene carbon (-CH₂OH) will resonate in the typical range for an alcohol-bearing sp³ carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Thiazole) | ~160-165 |

| C4 (Thiazole) | ~150-155 |

| C5 (Thiazole) | ~115-120 |

| -CF₃ | ~123 (quartet) |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used for the detection and analysis of fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group is sensitive to its electronic environment, providing a unique fingerprint for the molecule. nih.gov This technique is also valuable for quantifying the compound in mixtures. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the presence of an isolated CF₃ group.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, a key correlation would be expected between the methylene (-CH₂) protons and the hydroxyl (-OH) proton, if coupling is present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the thiazole H5 proton signal to the C5 carbon signal and the methylene proton signals to the -CH₂OH carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Expected correlations would include the thiazole H5 proton to the C4 and C2 carbons, and the methylene protons to the C4 and C5 carbons of the thiazole ring. These correlations are instrumental in confirming the substitution pattern on the thiazole ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. scielo.br For this compound, the molecular formula is C₅H₄F₃NOS. uni.lu

The calculated monoisotopic mass for this compound is 182.99657 Da. uni.lu HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ with a measured m/z of approximately 184.00385. uni.lu The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus providing unequivocal confirmation of the compound's chemical formula.

Table 3: Predicted HRMS Data for this compound

| Ion Species | Calculated m/z |

|---|---|

| [M]⁺ | 182.99657 |

| [M+H]⁺ | 184.00385 |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly utilizing electron ionization (EI-MS), is a critical tool for the structural confirmation of this compound by analyzing its fragmentation pattern. While the specific experimental mass spectrum is not widely published, a predictive analysis based on the fragmentation of similar heterocyclic and trifluoromethylated compounds allows for the elucidation of its probable fragmentation pathways. The molecular ion peak [M]•+ would be expected at an m/z corresponding to its molecular weight (183.15 g/mol ) bldpharm.com.

Key fragmentation pathways are anticipated to involve the following steps:

Loss of the Trifluoromethyl Group: A primary fragmentation event would likely be the cleavage of the C-C bond between the thiazole ring and the highly electronegative trifluoromethyl group, leading to the loss of a •CF3 radical and the formation of a significant fragment ion.

Cleavage of the Methanol Group: Alpha-cleavage adjacent to the oxygen atom of the hydroxymethyl group is a common fragmentation route for primary alcohols. This could involve the loss of a hydrogen radical to form an [M-1]+ ion, or the loss of the entire •CH2OH group.

Thiazole Ring Fission: The thiazole ring itself can undergo cleavage. Characteristic fragmentation of the thiazole moiety often involves the breaking of the C-S and N-C bonds, leading to smaller, stable fragment ions that are diagnostic for the heterocyclic core researchgate.net.

Loss of Water: Dehydration from the methanol group can lead to an [M-H₂O]•+ ion, a common feature in the mass spectra of alcohols.

The resulting mass spectrum would present a unique fingerprint, with the relative abundances of these fragment ions providing strong evidence for the proposed molecular structure. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition of the parent ion and its fragments.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct Form | Predicted m/z |

|---|---|

| [M+H]⁺ | 184.00385 |

| [M+Na]⁺ | 205.98579 |

| [M-H]⁻ | 181.98929 |

| [M+H-H₂O]⁺ | 165.99383 |

Data predicted using computational tools.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's covalent bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

O-H Stretch: A strong, broad absorption band is anticipated in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group. The broadening is due to intermolecular hydrogen bonding libretexts.org.

C-H Stretch: Absorptions corresponding to C-H stretching vibrations are expected. Aromatic C-H stretching from the thiazole ring typically appears above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ group will be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) msu.edu.

C=N and C=C Stretch: The thiazole ring contains C=N and C=C bonds, which will show characteristic stretching vibrations in the region of 1500–1650 cm⁻¹ researchgate.net.

C-F Stretch: The trifluoromethyl group will produce very strong and characteristic absorption bands in the region of 1100–1350 cm⁻¹ due to C-F stretching vibrations researchgate.netnih.gov.

C-O Stretch: A moderate to strong band for the C-O stretching of the primary alcohol is expected in the 1050–1250 cm⁻¹ range wpmucdn.com.

Table 2: Expected Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching | 3200–3600 | Strong, Broad |

| Thiazole (C-H) | Stretching | ~3100 | Medium |

| Methylene (C-H) | Stretching | 2850–2960 | Medium |

| Thiazole Ring | C=N, C=C Stretching | 1500–1650 | Medium to Strong |

| Trifluoromethyl (C-F) | Stretching | 1100–1350 | Very Strong |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been detailed in publicly available literature, insights can be drawn from crystallographic studies of similar trifluoromethyl-substituted heterocyclic compounds nih.govmdpi.comresearchgate.net.

A crystal structure analysis would reveal:

Molecular Geometry: The thiazole ring is expected to be essentially planar nih.gov. The bond lengths and angles within the ring would be consistent with its aromatic character.

Conformation: The orientation of the hydroxymethyl and trifluoromethyl substituents relative to the thiazole ring would be determined.

Intermolecular Interactions: The presence of the hydroxyl group strongly suggests the formation of intermolecular hydrogen bonds (O-H···N or O-H···O) in the crystal lattice. These interactions play a crucial role in the packing of the molecules in the solid state.

Influence of the CF₃ Group: The trifluoromethyl group is a bulky and highly electronegative substituent that can influence crystal packing through dipole-dipole interactions and potentially weak fluorine-based interactions.

Table 3: Expected Structural Parameters from X-ray Crystallography

| Parameter | Expected Features |

|---|---|

| Thiazole Ring | Planar geometry |

| C-S Bond Lengths | Consistent with heterocyclic aromatic systems |

| C-N Bond Lengths | Consistent with heterocyclic aromatic systems |

| C-F Bond Lengths | ~1.35 Å nih.gov |

| F-C-F Bond Angles | ~103° nih.gov |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities nih.govresearchgate.net.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound.

Stationary Phase: A nonpolar stationary phase, typically a C18 or C8 silica-based column, would be effective.

Mobile Phase: A polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, would be employed acs.org. The gradient or isocratic elution conditions can be optimized to achieve good separation of the target compound from any impurities.

Detection: A UV detector would be suitable for detection, as the thiazole ring is a chromophore. Purity is assessed by the peak area percentage of the main component in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for both purity assessment and identification of volatile impurities aip.orghrpub.orgimpactfactor.org.

Separation: The compound would be vaporized and separated on a capillary column (e.g., with a nonpolar or medium-polarity stationary phase) based on its boiling point and interaction with the column.

Identification: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum for each peak allows for positive identification by comparison with known fragmentation patterns or spectral libraries. The purity is determined by the relative area of the main peak in the total ion chromatogram (TIC).

Table 4: Summary of Chromatographic Methods

| Technique | Typical Stationary Phase | Typical Mobile/Carrier Gas | Detection Method | Application |

|---|---|---|---|---|

| HPLC | C18 or C8 silica | Water/Acetonitrile or Water/Methanol | UV Spectroscopy | Purity assessment, Quantification |

Theoretical and Computational Chemistry Studies of 2 Trifluoromethyl Thiazol 4 Yl Methanol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic framework. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying thiazole (B1198619) derivatives due to its favorable balance between accuracy and computational cost. kbhgroup.inresearchgate.net DFT calculations are used to optimize the molecular geometry, revealing key structural parameters such as bond lengths and angles. kbhgroup.in These calculations can predict the electronic properties of (2-(Trifluoromethyl)thiazol-4-yl)methanol and its derivatives, which are crucial for understanding their chemical behavior.

A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netatlantis-press.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. atlantis-press.comresearchgate.netresearchgate.net These descriptors include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the global electrophilicity index (ω). atlantis-press.comresearchgate.net For instance, hardness (η) measures resistance to changes in electron distribution, with stable molecules having a large HOMO-LUMO gap and thus greater hardness. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated using DFT to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. kbhgroup.inniscpr.res.in

Table 1: Representative Global Reactivity Descriptors for a Thiazole Derivative Calculated via DFT

| Parameter | Symbol | Formula | Calculated Value (a.u.) |

| HOMO Energy | EHOMO | - | -0.245 |

| LUMO Energy | ELUMO | - | -0.081 |

| Energy Gap | ΔE | ELUMO - EHOMO | 0.164 |

| Ionization Potential | IP | -EHOMO | 0.245 |

| Electron Affinity | EA | -ELUMO | 0.081 |

| Global Hardness | η | (IP - EA) / 2 | 0.082 |

| Global Softness | S | 1 / (2η) | 6.098 |

| Electronegativity | χ | (IP + EA) / 2 | 0.163 |

| Electrophilicity Index | ω | μ2 / (2η) | 0.162 |

Note: The values presented are hypothetical for a representative thiazole derivative, based on methodologies described in cited literature. atlantis-press.comresearchgate.net

Ab initio methods, such as Hartree-Fock (HF), are quantum calculation techniques that solve the Schrödinger equation from first principles, without using empirical parameters. researchgate.net While computationally more demanding than DFT, these methods can provide highly accurate calculations for various molecular properties. They are often used to obtain benchmark data for geometry and energy. researchgate.netresearchgate.net For this compound, ab initio methods could be employed to precisely calculate its optimized geometry, dipole moment, and vibrational frequencies, which can then be compared with experimental data for validation.

Molecular Dynamics Simulations for Conformational Analysis

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional shape or conformation. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netresearchgate.net

For this compound, MD simulations can be used to explore its conformational landscape. researchgate.net By simulating the molecule's dynamics, researchers can identify low-energy, stable conformations and understand the transitions between them. mdpi.com This involves analyzing the trajectory of the simulation to monitor parameters like dihedral angles, particularly the rotation around the bond connecting the methanol (B129727) group to the thiazole ring. A potential energy scan, where the energy is calculated as a function of a specific dihedral angle, can identify the most stable conformers. researchgate.netmdpi.com Understanding the preferred conformations is crucial for predicting how the molecule might fit into the active site of a biological target. nih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. For this compound, DFT can be used to predict various spectra, including infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR). kbhgroup.inresearchgate.net

Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra to assign vibrational modes. kbhgroup.inresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions, which can be correlated with experimental UV-Vis absorption spectra. kbhgroup.in

The prediction of NMR chemical shifts is particularly valuable. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR chemical shifts of thiazole derivatives. mdpi.comnih.gov More advanced protocols, sometimes incorporating machine learning models with DFT, have been developed to achieve high accuracy in predicting chemical shifts for conformationally flexible molecules. nih.govnih.govkettering.edu These in silico predictions are a powerful tool for verifying the chemical structure of this compound and its derivatives. nih.gov

Table 2: Hypothetical Comparison of Experimental and In Silico Predicted 1H NMR Chemical Shifts for this compound

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| Thiazole-H | 7.55 | 7.60 | 0.05 |

| -CH2- | 4.80 | 4.83 | 0.03 |

| -OH | 3.50 | 3.58 | 0.08 |

Note: Data are representative examples based on the application of computational methods like GIAO-DFT as described in the literature. mdpi.com

Ligand-Receptor Interaction Modeling and Molecular Docking Studies for Biological Targets

To explore the potential biological activity of this compound and its derivatives, molecular docking simulations are performed. niscpr.res.inrjptonline.org Docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. rjptonline.orgnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding structure-activity relationships. niscpr.res.in

The process begins with obtaining the three-dimensional structures of the target protein, often from a repository like the Protein Data Bank (PDB), and the ligand, whose structure is optimized using methods like DFT. nih.gov The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. nih.gov

The results are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol), with lower scores indicating more favorable binding. niscpr.res.inrjptonline.org The analysis of the best-docked poses reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the receptor. rjptonline.org The trifluoromethyl group, known for its lipophilicity and ability to form specific interactions, can significantly influence binding affinity and selectivity. mdpi.comrsc.org These studies can predict whether this compound or its derivatives are likely to be active against a specific biological target and can guide the design of more potent analogues. researchgate.netmdpi.com

Table 3: Example Molecular Docking Results for a Thiazole Derivative with a Hypothetical Protein Target

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Derivative A | -8.5 | LYS 65, ASP 180 | Hydrogen Bond |

| Derivative A | VAL 45, LEU 120 | Hydrophobic | |

| Derivative B | -7.9 | LYS 65 | Hydrogen Bond |

| Derivative B | TYR 122, PHE 178 | π-π Stacking, Hydrophobic |

Note: This table presents hypothetical data illustrating typical results from a molecular docking study as described in the literature. rjptonline.orgmdpi.com

Applications of 2 Trifluoromethyl Thiazol 4 Yl Methanol in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

The inherent structure of (2-(Trifluoromethyl)thiazol-4-yl)methanol makes it an ideal starting point for the synthesis of more elaborate heterocyclic frameworks. The primary alcohol at the C4 position can be readily converted into other functional groups, enabling its participation in a variety of cyclization strategies to build fused and macrocyclic systems.

Annulation Reactions to Form Fused Ring Systems

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for creating polycyclic systems. The this compound building block is primed for this role, typically following its conversion to a more electrophilic species, such as 4-chloromethyl-2-(trifluoromethyl)thiazole. This halogenated intermediate becomes a potent electrophile for reactions with binucleophilic partners, leading to the formation of fused thiazole (B1198619) systems like thiazolo[4,5-d]pyridazines, thiazolo[4,5-b]pyridines, or other related heterocycles.

A common synthetic route involves the reaction of the 4-halomethyl derivative with a 1,3-dicarbonyl compound, a β-ketoester, or an enaminone. The initial step is the alkylation of the nucleophilic carbon, followed by an intramolecular condensation/cyclization onto the thiazole nitrogen or another suitably positioned group, yielding a fused bicyclic structure. The specific nature of the fused ring is determined by the choice of the binucleophilic reaction partner. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of fused triazole systems. diva-portal.org

Table 1: Representative Annulation Strategy

| Starting Material | Intermediate | Reagent for Annulation | Resulting Fused System (Example) |

|---|---|---|---|

| This compound | 4-Chloromethyl-2-(trifluoromethyl)thiazole | Hydrazine Hydrate | Thiazolo[4,5-d] nih.govnih.govrsc.orgtriazole derivative |

This table illustrates a conceptual reaction pathway, as direct literature examples for this specific methanol (B129727) are limited.

Incorporation into Macrocyclic Structures

Macrocycles are of significant interest in drug discovery due to their unique conformational properties, which can lead to high-affinity and selective binding to biological targets. The this compound scaffold can be incorporated into macrocyclic frameworks through several strategic approaches. A key method involves a two-step Hantzsch-based macrocyclization. google.com

In this approach, the methanol is first converted to the corresponding 4-chloromethyl-2-(trifluoromethyl)thiazole. This reactive halide can then participate in an intramolecular thioalkylation reaction. For instance, a peptide chain containing a cysteine residue can be anchored to a solid support. The N-terminus of this peptide can be functionalized to react with the 4-chloromethylthiazole derivative. Subsequent deprotection and intramolecular cyclization, where the thiol group of the cysteine residue attacks the chloromethyl group, results in the formation of a thiazole-containing cyclopeptide. google.com This strategy highlights the utility of the thiazole moiety as a rigidifying element within a flexible macrocyclic structure.

Building Block for Multifunctional Molecules

This aldehyde is a versatile intermediate for a host of carbon-carbon and carbon-nitrogen bond-forming reactions:

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the installation of various alkenyl groups, extending the carbon framework.

Aldol and Knoevenagel Condensations: These reactions enable the formation of β-hydroxy carbonyl compounds or α,β-unsaturated systems, respectively, which are themselves versatile intermediates for further functionalization.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent provides straightforward access to a wide range of substituted aminomethylthiazoles, a common motif in bioactive molecules.

Through these transformations, the trifluoromethylthiazole unit can be linked to other pharmacophores, fluorescent tags, or reactive handles, creating complex molecules with tailored properties. For example, derivatives of thiazole-2-ylbenzamide have been synthesized and shown to exhibit potent antifungal activities, acting as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov The synthesis of such molecules often relies on the coupling of a thiazole-containing fragment, derivable from the methanol, with another functionalized aromatic ring.

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and purification steps. The aldehyde derivative of this compound is an ideal substrate for participation in such reactions.

In a typical MCR, (2-(trifluoromethyl)thiazol-4-yl)carbaldehyde can be combined with two or more other reactants to generate complex heterocyclic products. For example, in a Biginelli-type reaction, the thiazole aldehyde could react with a β-ketoester and urea (B33335) or thiourea (B124793) to form a dihydropyrimidinone ring bearing the trifluoromethylthiazole substituent. Similarly, in a Ugi or Passerini reaction, the aldehyde can be combined with an amine, a carboxylic acid, and an isocyanide to rapidly assemble peptide-like structures containing the thiazole moiety. These reactions are prized for their ability to generate large libraries of structurally diverse compounds for high-throughput screening in drug discovery programs. nih.gov

Table 2: Conceptual Multicomponent Reaction

| Reaction Type | Key Reactants | Resulting Scaffold (Example) |

|---|---|---|

| Biginelli Reaction | (2-(Trifluoromethyl)thiazol-4-yl)carbaldehyde, Ethyl Acetoacetate, Urea | Dihydropyrimidinone with thiazole substituent |

This table illustrates a conceptual reaction pathway based on the known reactivity of aldehydes in MCRs.

Research in Biological and Biomedical Sciences: Medicinal Chemistry Perspectives

(2-(Trifluoromethyl)thiazol-4-yl)methanol as a Scaffold in Drug Discovery

The compound this compound has garnered attention in medicinal chemistry due to its unique structural features, which hold promise for the development of novel therapeutic agents. This section will explore the significance of its core components—the thiazole (B1198619) ring and the trifluoromethyl group—in the context of drug design and discovery.

Importance of Thiazole Ring in Pharmacologically Active Compounds

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the architecture of numerous pharmacologically active compounds. nih.govglobalresearchonline.netwisdomlib.orgmdpi.com Its prevalence in over 18 FDA-approved drugs underscores its therapeutic significance. nih.gov The versatility of the thiazole nucleus allows for a wide range of chemical modifications, enabling the synthesis of derivatives with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. globalresearchonline.netwisdomlib.orgmdpi.comnih.govglobalresearchonline.net

The aromatic nature of the thiazole ring, with its delocalized pi-electrons, provides multiple reactive sites for chemical reactions, making it a valuable synthon for creating new chemical entities. nih.gov This reactivity has been exploited by medicinal chemists to generate a vast library of thiazole-containing molecules with potential therapeutic applications. nih.govglobalresearchonline.net The thiazole scaffold can act as a pharmacophore, a bioisosteric replacement for other functional groups, or a spacer to orient other key functionalities within a drug molecule. globalresearchonline.net Its presence can significantly influence a compound's physicochemical and pharmacokinetic properties. globalresearchonline.net

Several clinically used drugs incorporate the thiazole ring, highlighting its importance in medicine. Examples include the anticancer agents dabrafenib (B601069) and dasatinib, the anti-HIV drug ritonavir, and the antifungal agent ravuconazole. nih.govglobalresearchonline.netglobalresearchonline.net The demonstrated success of these drugs provides a strong rationale for the continued exploration of thiazole-based scaffolds in the quest for new and improved therapies. researchgate.net

Contribution of the Trifluoromethyl Group to Pharmacokinetic and Pharmacodynamic Profiles

The trifluoromethyl (CF3) group is a key functional group in modern medicinal chemistry, frequently incorporated into drug candidates to enhance their therapeutic potential. nih.govwikipedia.orgtaylorandfrancis.com Its unique electronic properties and steric effects can profoundly influence a molecule's pharmacokinetic (how the body affects a drug) and pharmacodynamic (how a drug affects the body) profiles. nih.gov

One of the most significant contributions of the trifluoromethyl group is its ability to increase lipophilicity, which can improve a drug's absorption and distribution in the body, including its ability to cross cell membranes and the blood-brain barrier. nih.gov This enhanced lipophilicity is a critical factor for drugs targeting the central nervous system. nih.gov Fluoxetine (Prozac), a widely prescribed antidepressant, is a prime example of a drug whose efficacy is, in part, attributed to the presence of a trifluoromethyl group that facilitates its entry into the brain. nih.govwikipedia.org

Furthermore, the strong carbon-fluorine bonds in the CF3 group make it highly resistant to metabolic degradation, particularly oxidation. nih.gov This metabolic stability can lead to a longer drug half-life, reducing the required dosing frequency. nih.gov The trifluoromethyl group's high electronegativity can also alter the acidity or basicity of nearby functional groups, which can in turn affect how a drug binds to its target receptor. wikipedia.org By strategically replacing a methyl or chloro group with a trifluoromethyl group, medicinal chemists can fine-tune the electronic and steric properties of a lead compound to optimize its potency and selectivity. wikipedia.org

Exploration of Biological Activities of this compound Derivatives

The combination of the thiazole ring and the trifluoromethyl group in a single molecular framework, as seen in this compound, provides a promising scaffold for the development of new therapeutic agents. Researchers have synthesized and evaluated numerous derivatives of this and related structures, revealing a range of biological activities.

Anticancer and Antitumor Research

Derivatives of trifluoromethyl-substituted thiazoles have demonstrated significant potential as anticancer and antitumor agents. wisdomlib.orgresearchgate.netnih.govmdpi.com The thiazole nucleus itself is a key component of several clinically approved anticancer drugs, and its combination with a trifluoromethyl group can enhance cytotoxic activity against various cancer cell lines. nih.govresearchgate.netnih.gov

For instance, a study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives revealed that some of these compounds exhibited potent antiproliferative activity against human cancer cell lines, including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT) cells. nih.gov One particular derivative, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b ), was identified as the most active among the newly synthesized compounds. nih.gov

Another research effort focused on thiazole derivatives as inhibitors of cancer cell migration and invasion, processes central to metastasis. nih.gov These studies identified potent analogues that blocked new blood vessel formation (antiangiogenesis) and inhibited cell migration at nanomolar concentrations. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of fascin, an actin-bundling protein associated with tumor progression and metastasis. nih.gov

| Compound Type | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | A375 (Melanoma), C32 (Melanoma), DU145 (Prostate), MCF-7/WT (Breast) | Compound 3b showed the strongest cytotoxic effect. | nih.gov |

| Thiazole derivatives | MDA-MB-231 (Breast), HeLa (Cervical), A549 (Lung) | Inhibited cell migration and invasion, with the most potent analogue (5p) having an IC50 of 24 nM for migration inhibition. Showed strong antiangiogenesis activity. | nih.gov |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast), HepG2 (Liver) | Compound 4c was the most active, with IC50 values of 2.57 µM (MCF-7) and 7.26 µM (HepG2). It also inhibited VEGFR-2 and induced cell cycle arrest and apoptosis. | mdpi.com |

Antimicrobial and Antifungal Investigations

The thiazole core is a well-established pharmacophore in the development of antimicrobial and antifungal agents. globalresearchonline.netmdpi.com The incorporation of a trifluoromethyl group can further enhance the antimicrobial spectrum and potency of these compounds. nih.govresearchgate.net

Research has shown that trifluoromethyl-containing thiazole derivatives exhibit activity against a range of bacterial and fungal pathogens. nih.govresearchgate.netfrontiersin.orgnih.govnih.govmdpi.comlookchem.comnih.gov For example, a series of 2-phenyl-3-(2-(trifluoromethyl)-1H-benzoimidazol-6-yl)thiazolidin-4-one derivatives displayed broad-spectrum antibacterial activity, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria at low micromolar concentrations. researchgate.net

In the realm of antifungal research, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have been synthesized and evaluated. frontiersin.org Several of these compounds demonstrated significant antifungal activity against various phytopathogenic fungi, particularly different species of Botrytis cinerea. frontiersin.org Similarly, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed very strong activity against clinical isolates of Candida albicans, a common cause of fungal infections in immunocompromised individuals. nih.gov The mechanism of action for some of these derivatives is thought to involve disruption of the fungal cell wall or membrane. nih.govnih.gov

| Compound Type | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives | Gram-positive bacteria (including MRSA and Enterococcus faecalis) | Effective growth inhibitors and prevented biofilm formation. Some compounds were more effective than vancomycin (B549263) at eradicating preformed biofilms. | nih.gov |

| 2-phenyl-3-(2-(trifluoromethyl)-1H-benzoimidazol-6-yl)thiazolidin-4-one derivatives | Gram-positive and Gram-negative bacteria | Showed excellent antibacterial activity, in some cases greater than standard antibiotics like ciprofloxacin (B1669076) and levofloxacin. | researchgate.net |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea, Phytophthora infestans, Pyricularia oryzae | Several compounds exhibited significant antifungal activities, particularly against Botrytis cinerea. | frontiersin.org |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | Showed very strong activity against clinical isolates, with MIC values as low as 0.008 µg/mL. | nih.govnih.gov |

Anti-inflammatory Studies

Thiazole-containing compounds have been investigated for their anti-inflammatory properties. nih.gov The modification of these scaffolds with trifluoromethyl groups has led to the development of derivatives with potential as anti-inflammatory agents. nih.govresearchgate.net

For instance, a study on ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin (B1669340) derivatives demonstrated excellent anti-inflammatory activity. nih.gov These compounds were effective in both in vitro models using lipopolysaccharide-induced macrophages and in an in vivo mouse model of colitis. nih.gov They were found to inhibit the production of several pro-inflammatory mediators, including nitric oxide, reactive oxygen species, and inflammatory cytokines like interleukin-1β and tumor necrosis factor-α. nih.gov

Antidiabetic Potential

The thiazole scaffold is a core component of various compounds investigated for their antidiabetic properties. While direct studies on this compound are not extensively documented, research on analogous structures provides significant insights into its potential therapeutic efficacy. Thiazol-4(5H)-one derivatives, for example, are recognized for their potential in managing diabetes mellitus, largely attributed to their action as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ). nih.gov

A study involving a series of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones revealed that many of these compounds exhibit notable antidiabetic potential, particularly through anti-glycation and antioxidant pathways. nih.gov One of the synthesized analogs, 2-(2-(4-(Trifluoromethyl)benzylidene)hydrazinyl)thiazol-4(5H)-one , which contains the key trifluoromethyl group, was included in this investigation, highlighting the relevance of this substitution in the design of potential antidiabetic agents. nih.gov The primary mode of action observed for this class of compounds was potent inhibition of glycation, a process implicated in diabetic complications. nih.gov However, their inhibitory activity against the α-amylase enzyme was found to be less pronounced. nih.gov

Further research into other trifluoromethylated heterocyclic structures supports their potential role in diabetes management. For instance, trifluoromethylated flavonoid-based isoxazoles have demonstrated significant α-amylase inhibitory activity. nih.gov This suggests that the trifluoromethyl moiety, due to its strong lipophilicity and metabolic stability, is a valuable functional group in the development of enzyme inhibitors relevant to diabetes. nih.govresearchgate.net

Table 1: Antidiabetic Potential of Selected Thiazole Analogs and Related Compounds

| Compound Class | Specific Analog | Primary Finding | Reference |

|---|---|---|---|

| 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones | 2-(2-(4-(Trifluoromethyl)benzylidene)hydrazinyl)thiazol-4(5H)-one | Possess good antidiabetic potential, primarily via anti-glycation. | nih.gov, nih.gov |

| Trifluoromethylated Flavonoid-Based Isoxazoles | 3b (R₁=F, R₂=H) | Potent α-amylase inhibitor with an IC₅₀ of 12.6 ± 0.2 µM. | nih.gov |

Anticonvulsant Activity

The thiazole nucleus is a recurring motif in the design of novel anticonvulsant agents. mdpi.comresearchgate.net Although specific data on this compound is scarce, extensive research on related thiazole, thiazolidinone, and triazole derivatives underscores the potential of this chemical class. The inclusion of a trifluoromethyl group, a potent electron-withdrawing moiety, is a known strategy in the development of CNS-active compounds. mdpi.com

Studies on thiazole-bearing 4-thiazolidinones have identified several compounds with excellent anticonvulsant activity in both pentylenetetrazole (PTZ)-induced seizure and maximal electroshock seizure (MES) models. mdpi.com Notably, the compound 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide demonstrated significant efficacy, indicating that the trifluoromethylphenyl group contributes positively to the anticonvulsant profile. mdpi.com

The mechanisms underlying the anticonvulsant effects of these thiazole derivatives are thought to be multifactorial. Evidence suggests they may enhance inhibitory neurotransmission by modulating the GABAergic system. nih.govmdpi.comwisdomlib.org Additionally, some analogs are proposed to act by blocking sodium channels, which reduces neuronal hyperexcitability. mdpi.com The structural features common to active compounds often include a hydrophobic domain, a hydrogen-bonding domain, and an electron-donor group, a pharmacophore to which this compound could potentially conform. mdpi.com

Inhibition of Specific Enzymes or Receptors (e.g., HNE, COX-2, uPa)

The trifluoromethylthiazole moiety is a promising scaffold for the development of specific enzyme inhibitors, a strategy central to treating a variety of diseases.

Cyclooxygenase (COX) Inhibition: Research on trifluoromethyl-containing compounds has demonstrated significant inhibitory activity against cyclooxygenase enzymes, particularly COX-2, which is a key target for anti-inflammatory drugs. A study on trifluoromethyl thioxanthone analogues revealed potent COX-2 inhibition, with IC₅₀ values as low as 6.5 nM. nih.gov While these compounds are not thiazoles, the data highlights the effectiveness of the trifluoromethyl group in conferring potent enzyme inhibitory activity. Thiazolidinone derivatives have also been investigated as COX inhibitors, with some showing an ability to suppress both COX-1 and COX-2, suggesting a potential anti-inflammatory dimension to their pharmacological profile. wisdomlib.org

Cholinesterase Inhibition: Thiazole derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathogenesis of Alzheimer's disease. A study on 2-aminothiazole (B372263) derivatives found that compounds like 2-amino-4-(4-bromophenyl)thiazole exhibited potent inhibition of both AChE and BChE with Kᵢ values of 0.129 µM and 0.083 µM, respectively. nih.gov Another study noted that for 1,3-thiazolylhydrazones, a trifluoromethyl substituent at the R² position resulted in an acetylcholinesterase inhibition IC₅₀ value of 0.2158 µM. researchgate.net

Monoamine Oxidase (MAO) Inhibition: A series of 2-thiazolylhydrazone derivatives have been identified as potent inhibitors of both monoamine oxidase A (MAO-A) and B (MAO-B), which are important targets for the treatment of depression and neurodegenerative disorders. researchgate.net

Table 2: Enzyme Inhibitory Activity of Selected Thiazole Analogs and Trifluoromethyl-Containing Compounds

| Compound Class | Target Enzyme | Key Finding | IC₅₀ / Kᵢ Value | Reference |

|---|---|---|---|---|

| Trifluoromethyl Thioxanthone Analogs | COX-2 | Potent inhibition | IC₅₀: 6.5 to 27.4 nM | nih.gov |

| 2-Aminothiazole Derivatives | AChE | Potent inhibition | Kᵢ: 0.129 µM | nih.gov |

| 2-Aminothiazole Derivatives | BChE | Potent inhibition | Kᵢ: 0.083 µM | nih.gov |

| 1,3-Thiazolylhydrazones | Acetylcholinesterase | Potent inhibition with CF₃ group | IC₅₀: 0.2158 µM | researchgate.net |

| 2-Thiazolylhydrazone Derivatives | MAO-A / MAO-B | High inhibitory activity | pKᵢ up to 8.14 (MAO-A) and 9.09 (MAO-B) | researchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Impact of Substituent Modifications on Biological Efficacy

Structure-activity relationship (SAR) studies on thiazole-based compounds have provided critical insights into the structural requirements for biological activity. The modification of substituents on the thiazole ring and associated phenyl rings can dramatically influence efficacy and selectivity.

In the context of anticonvulsant activity, the presence of a trifluoromethylphenyl group on a thiazolidinone core was associated with excellent efficacy. mdpi.com For cholinesterase inhibitors based on the 1,3-thiazolylhydrazone scaffold, substitutions on the phenyl ring were critical, with a trifluoromethyl group leading to potent acetylcholinesterase inhibition. researchgate.net Conversely, for some thiadiazole derivatives, the presence of methoxy (B1213986) groups on the phenyl ring led to a decrease in anticonvulsant activity compared to an unsubstituted ring, suggesting that electron-donating groups may be less favorable for this specific activity. nih.gov

Elucidation of Key Pharmacophores and Structural Motifs

The analysis of various biologically active thiazole analogs allows for the elucidation of a common pharmacophore model. For anticonvulsant activity, a generally accepted model for thiazolidinone-based compounds includes: mdpi.com

A Hydrophobic Domain: Typically comprising one or two aromatic rings. In the case of this compound, the trifluoromethyl-substituted thiazole ring would serve as this hydrophobic region.

A Hydrogen Bonding Domain (HBD): A region capable of forming hydrogen bonds. The hydroxyl group of the methanol (B129727) substituent in the target compound is a classic HBD.

An Electron-Donor Group: Often a carbonyl group in the reported active structures.

The combination of the thiazole nucleus with other heterocyclic rings, such as pyrazoline or triazole, has been shown to be a successful strategy for creating hybrid compounds with enhanced antimicrobial or anticonvulsant properties. nih.govnih.gov This highlights the versatility of the thiazole ring as a central scaffold. The linkage of two thiazole rings directly has also been shown to be a requirement for cytotoxic activity in certain series, demonstrating the importance of molecular size and the specific arrangement of heterocyclic motifs. researchgate.net

Mechanistic Investigations of Biological Action

Based on the activities observed in structurally related analogs, the potential biological mechanisms of action for this compound can be inferred.

For anticonvulsant activity , two primary mechanisms are proposed for thiazole and thiazolidinone derivatives. The first involves the potentiation of inhibitory neurotransmission in the central nervous system, likely through the enhancement of GABAergic activity. mdpi.comwisdomlib.orgbiomedpharmajournal.org This is supported by the efficacy of certain analogs in the pentylenetetrazole (PTZ)-induced seizure model, which is sensitive to drugs that modulate the GABA system. mdpi.com The second proposed mechanism is the blockade of voltage-gated sodium channels, which would reduce neuronal firing and limit seizure propagation, consistent with activity in the maximal electroshock (MES) model. mdpi.com

For antidiabetic effects , the primary mechanism for thiazolidinedione analogs is the activation of PPAR-γ, a nuclear receptor that regulates glucose and lipid metabolism. nih.gov However, other mechanisms, such as the inhibition of α-amylase and the prevention of advanced glycation end-product (AGE) formation, are also relevant, particularly for thiazol-4(5H)-one structures. nih.govnih.gov

The enzyme inhibitory activities provide the most direct mechanistic insights. The inhibition of COX-1 and COX-2 points to a mechanism involving the modulation of the arachidonic acid cascade, which is central to inflammation. wisdomlib.org Similarly, the inhibition of AChE, BChE, and MAO indicates a direct interaction with key enzymes in the nervous system, which could underpin potential neuroprotective or antidepressant-like effects. nih.govresearchgate.net

Biochemical Pathways Modulated by this compound Derivatives

Understanding the biochemical pathways that a compound modulates is fundamental to elucidating its mechanism of action and its potential therapeutic and off-target effects. As with target identification, there is a notable absence of specific research detailing the biochemical pathways that are modulated by this compound or its close derivatives.

General knowledge about the role of the trifluoromethyl group suggests that its strong electron-withdrawing nature can significantly alter the interaction of the thiazole ring with biological macromolecules, potentially influencing a variety of signaling pathways. However, without experimental evidence, it is not possible to definitively state which pathways are affected by this specific compound.

To investigate this, future research could utilize techniques such as:

Transcriptomics (e.g., RNA-seq): To analyze changes in gene expression in cells treated with the compound, providing insights into the affected pathways.

Proteomics: To study alterations in protein expression and post-translational modifications.

Metabolomics: To identify changes in the cellular metabolic profile.

These "omics" approaches could reveal the broader biological impact of this compound derivatives and help to formulate hypotheses about their mechanism of action.

Potential in Agrochemical Research and Development

Fungicidal Activity of Thiazole (B1198619) Derivatives

Thiazole-containing compounds are well-represented among commercial fungicides, demonstrating their importance in controlling fungal pathogens in agriculture. nih.gov The fungicidal activity of thiazole derivatives is often attributed to their ability to interfere with essential biological processes in fungi. While specific data on the fungicidal activity of (2-(Trifluoromethyl)thiazol-4-yl)methanol is scarce, studies on related compounds provide insights into its potential.

Research on various thiazole derivatives has demonstrated their efficacy against a range of phytopathogenic fungi. For instance, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have shown significant in vitro antifungal activities against several species of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae. nih.gov The presence of a trifluoromethyl group was noted in these active compounds.

A study on 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones revealed that derivatives with specific substitutions exhibited high fungicidal effects. mdpi.com This highlights the importance of the substitution pattern on the thiazole and associated rings for fungicidal potency.

The following table summarizes the fungicidal activity of some complex thiazole derivatives, which can serve as a reference for the potential of simpler structures like this compound.

| Compound Name | Target Fungi | Activity | Reference |

| 2-Imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone | Various agricultural fungi | High fungicidal effect | mdpi.com |

| Novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea, Phytophthora infestans, Pyricularia oryzae | Obvious antifungal activities | nih.gov |

Interactive Data Table: Fungicidal Activity of Thiazole Derivatives (Please note: The data below is for structurally related, more complex compounds and not for this compound itself.)

Insecticidal Applications

Thiazole derivatives have also been successfully developed as insecticides. The neonicotinoids, for example, are a major class of insecticides that include thiazole-containing compounds. The trifluoromethyl group is also a common feature in modern insecticides, known to enhance their potency.

Another study on fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles also reported significant insecticidal properties. nih.gov

The table below presents insecticidal activity data for some complex thiazole-containing compounds.

| Compound Name | Target Insect | Activity | Reference |

| Novel trifluoromethyl pyridine (B92270) derivatives with 1,3,4-oxadiazole (B1194373) | Mythimna separata, Plutella xylostella | Good insecticidal activity, some with 100% mortality at 500 mg L-1 | nih.gov |

| Fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles | General insecticidal activity | Significant insecticidal properties | nih.gov |

Interactive Data Table: Insecticidal Activity of Thiazole Derivatives (Please note: The data below is for structurally related, more complex compounds and not for this compound itself.)

Structure-Activity Relationships in Agrochemical Contexts

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective agrochemicals.

For this compound, several structural features are noteworthy in an SAR context:

The Methanol (B129727) Group at Position 4: The -CH2OH group provides a handle for further chemical derivatization. Esterification or etherification of this alcohol could lead to a wide range of analogs with different lipophilicity and steric properties, which could in turn modulate biological activity. The hydroxyl group could also participate in hydrogen bonding with the target site, which might be critical for activity.